1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid
Description
1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzylcarbamoyl group attached to a pyridine ring, which is further connected to a piperidine ring with a carboxylic acid group.
Properties
IUPAC Name |
1-[6-(benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-18(20-13-14-5-2-1-3-6-14)16-7-4-8-17(21-16)22-11-9-15(10-12-22)19(24)25/h1-8,15H,9-13H2,(H,20,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREGMNCDPIXSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC(=N2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
The most widely reported method for synthesizing 1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid involves carbodiimide reagents, particularly 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), in the presence of N,N-diisopropylethylamine (DIPEA). This approach facilitates the coupling of 6-carboxypyridin-2-yl derivatives with benzylamine to form the benzylcarbamoyl moiety. For instance, a 4,5,6,7-tetrahydro-benzothiophene-2-amide intermediate was synthesized using HATU and DIPEA at room temperature, achieving an 85% yield after chromatographic purification. The piperidine-4-carboxylic acid component is typically introduced via nucleophilic aromatic substitution (SNAr) or reductive amination, with the latter offering superior stereochemical control.
Direct Amidation Using Boron-Based Reagents
An alternative route employs tris(2,2,2-trifluoroethoxy)borane [B(OCH2CF3)3] to directly couple carboxylic acids and amines without pre-activation. This method, optimized for hindered substrates, achieves moderate yields (60–75%) under mild conditions (80°C, 12–24 h). For example, phenylacetic acid and benzylamine reacted in acetonitrile with B(OCH2CF3)3 to form the corresponding amide in 70% yield after solid-phase workup. Applied to the target compound, this method could streamline the amidation of 6-carboxypyridine-2-carboxylic acid with benzylamine, though steric hindrance from the pyridine ring may necessitate elevated temperatures (100°C).
Piperidine Intermediate Synthesis via Reductive Amination
The piperidine-4-carboxylic acid core is often synthesized through reductive amination or Curtius rearrangement. A notable protocol involves reacting tert-butyl 4-cyanopiperidine-1-carboxylate with Grignard reagents, followed by hydrolysis and Boc-deprotection to yield 4-substituted piperidines. For instance, 4-(4-tert-butylbenzyl)piperidin-4-amine was obtained in 79% yield via lithium aluminum hydride reduction and subsequent benzylation. This intermediate can then be functionalized with the pyridin-2-yl group through SNAr reactions using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or analogous electrophiles.
Comparative Evaluation of Synthetic Routes
Reaction Efficiency and Yield
The table below summarizes key parameters for each method:
Practical Considerations
- Carbodiimide-mediated coupling offers high yields and compatibility with sensitive substrates but requires anhydrous conditions and costly reagents.
- Boron-based amidation simplifies purification via solid-phase workup but is less effective for sterically hindered acids.
- Reductive amination provides excellent stereochemical control but involves cryogenic conditions and multi-step sequences.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted pyridines and piperidines.
Scientific Research Applications
1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid is unique due to its specific structural features. Similar compounds include:
1-(6-Benzylcarbamoyl)pyridine-2-carboxylic acid: Similar structure but lacks the piperidine ring.
1-(6-Benzylcarbamoyl)pyridine-3-carboxylic acid: Different position of the carboxylic acid group on the pyridine ring.
1-(6-Benzylcarbamoyl)pyridine-4-carboxylic acid: Different position of the carboxylic acid group on the pyridine ring.
Biological Activity
1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.363 g/mol
- CAS Number : 161610-16-8
- Density : 1.256 g/cm³
- Boiling Point : 502.159ºC at 760 mmHg
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperidine and pyridine moieties facilitate hydrogen bonding and π-π stacking interactions, enhancing the compound's binding affinity and specificity.
Antimicrobial Properties
Research indicates that derivatives of piperidine, including this compound, exhibit antimicrobial activity. Studies have shown that modifications to the piperidine structure can enhance efficacy against various bacterial strains.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies demonstrate that it can induce cytotoxic effects in cancer cell lines, potentially through apoptosis or cell cycle arrest mechanisms.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for further exploration in neurodegenerative disease models.
Case Studies and Experimental Data
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | The compound showed significant inhibition against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value of 25 µg/mL. |
| Anticancer Study | In a study involving human cancer cell lines, the compound induced apoptosis at concentrations above 10 µM, with IC50 values indicating moderate potency compared to standard chemotherapeutics. |
| Neuroprotection Research | In models of oxidative stress, the compound reduced neuronal cell death by approximately 40%, suggesting protective effects against neurotoxicity. |
Q & A
Q. What are the optimal synthetic routes for 1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine and piperidine rings. For example:
- Step 1: Benzylcarbamoyl introduction via coupling agents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) to minimize hydrolysis.
- Step 2: Piperidine ring functionalization using benzyl chloroformate under basic conditions (e.g., NaOH or pyridine) to form the protected intermediate .
- Step 3: Carboxylic acid group introduction via hydrolysis (e.g., LiOH in THF/H₂O) at controlled temperatures (0–25°C) to prevent side reactions.
Key Considerations: - Catalyst selection (e.g., pyridine for acetylation steps) .
- Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization to achieve >95% purity .
Q. How is the structural integrity of this compound validated during synthesis?
Methodological Answer:
- Spectroscopic Techniques:
- ¹H/¹³C NMR: Confirm regioselectivity of benzylcarbamoyl and carboxylic acid groups (e.g., δ ~170 ppm for carbonyl in ¹³C NMR).
- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 353.15 for C₁₉H₂₁N₃O₃).
- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What preliminary assays are recommended to screen its biological activity?
Methodological Answer:
- In vitro Assays:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors.
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only samples.
Advanced Research Questions
Q. How can computational methods predict the reactivity of pyridine and piperidine moieties in this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO/water) on conformational stability.
- Reaction Pathway Prediction: Use software like Gaussian or ORCA to model intermediates and transition states for key reactions (e.g., hydrolysis) .
Q. How to resolve contradictory data in biological activity studies (e.g., IC₅₀ variability across cell lines)?
Methodological Answer:
- Dose-Response Refinement: Test a wider concentration range (0.1–200 µM) with triplicate measurements.
- Mechanistic Profiling:
- Target Engagement: Use SPR (Surface Plasmon Resonance) to measure binding affinity (Kd) for suspected targets.
- Metabolic Stability: Assess liver microsome half-life (e.g., human/rat CYP450 isoforms) to rule out rapid degradation .
- Data Normalization: Apply Z-score or log-transformation to minimize batch effects.
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation: Screen counterions (e.g., sodium, hydrochloride) using pH-solubility profiles.
- Prodrug Design: Introduce ester groups at the carboxylic acid site, cleaved in vivo by esterases.
- Formulation: Use nanoemulsions or liposomes (particle size <200 nm via DLS) to enhance aqueous dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
